molecular formula C18H11Cl2N5O B2804591 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 891114-18-4

2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No. B2804591
CAS RN: 891114-18-4
M. Wt: 384.22
InChI Key: YEOZGZKYDOOIMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with a fused-triazole backbone have been synthesized based on two C-amino groups as substituents . Additionally, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using various techniques .


Molecular Structure Analysis

The molecular structure of “2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is characterized by a triazolo[4,3-b]pyridazine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds can accommodate a broad range of substituents around the core structures .


Chemical Reactions Analysis

While specific chemical reactions involving “2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” are not available, similar compounds have been studied. For example, compounds with a fused-triazole backbone have shown remarkable thermal stabilities .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate its precise mechanisms of action and potential clinical applications .

Antimicrobial Activity

“2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” exhibits antimicrobial properties. It has been tested against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). The compound’s minimum inhibitory concentrations (MICs) provide valuable insights into its effectiveness against these pathogens .

Aromatase Inhibition

Aromatase inhibitors are crucial in breast cancer therapy. Researchers are exploring whether this compound can effectively inhibit aromatase, contributing to breast cancer treatment.

Future Directions

The future directions for research on “2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” could involve further exploration of its potential biological activities, given the significant properties exhibited by similar compounds . Additionally, further studies could focus on improving the synthesis process and exploring the compound’s potential applications in various fields .

properties

IUPAC Name

2,5-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZGZKYDOOIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

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